4-Amino-2-methylbenzenesulfonic acid

描述

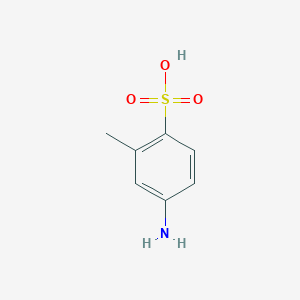

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIRCGKEOWZBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157901 | |

| Record name | o-Toluenesulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-78-8 | |

| Record name | 4-Amino-2-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluenesulfonic acid, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluenesulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminotoluene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Amino 2 Methylbenzenesulfonic Acid and Analogues

Established Synthetic Routes to 4-Amino-2-methylbenzenesulfonic Acid and its Positional Isomers

The primary approaches to constructing aminomethylbenzenesulfonic acids involve either the introduction of a sulfonic acid group onto an existing aminotoluene (toluidine) or the functionalization of a sulfonated toluene (B28343) with an amino group, often via a nitro intermediate.

Sulfonation-Based Preparations

Direct sulfonation of toluidine isomers is a common and established method for producing aminomethylbenzenesulfonic acids. The position of the incoming sulfo group is directed by the existing amino and methyl groups on the aromatic ring.

A prominent example is the synthesis of o-toluidinesulfonic acid, which can be prepared by the sulfonation of o-toluidine (B26562) using fuming sulfuric acid or through the rearrangement of the amine sulfate (B86663) or acid sulfate. orgsyn.org A specific procedure involves warming a mixture of o-toluidine with concentrated sulfuric acid and water. orgsyn.org This is followed by a baking process under reduced pressure at elevated temperatures (e.g., 180-190°C) to induce the rearrangement of the initially formed toluidine sulfate to the sulfonic acid. orgsyn.org

Similarly, p-toluidine (B81030) can be sulfonated to produce isomers like 5-amino-2-methylbenzenesulfonic acid (p-toluidine-2-sulfonic acid). A process for preparing this isomer in high purity involves reacting p-toluidine dissolved in sulfuric acid with oleum (B3057394) (SO₃-containing sulfuric acid) at controlled temperatures between 10° and 55° C. google.com The molar ratio of free SO₃ to p-toluidine is a critical parameter in this reaction, typically maintained between 1 and 3.0 to 1. google.com This method is designed to yield the desired isomer with minimal formation of the p-toluidine-3-sulfonic acid isomer. google.com

The synthesis can also start from toluene itself. Industrial-scale preparation of p-toluenesulfonic acid is achieved through the sulfonation of toluene. This product can then be further functionalized to introduce the amino group. Another pathway involves the sulfonation of p-nitrotoluene with fuming sulfuric acid or sulfur trioxide, followed by the reduction of the nitro group to yield 5-amino-2-methylbenzenesulfonic acid. google.com

Amine-Functionalization Strategies

Amine-functionalization strategies typically involve the introduction of a nitrogen-containing group, which is later converted to the primary amine. A classic and widely used approach is the nitration of a suitable precursor followed by reduction.

For instance, the synthesis of 2-amino-4-methylphenol (B1222752) can be achieved by first nitrating p-cresol (B1678582) to form 2-nitro-4-methylphenol, which is then reduced using iron in the presence of hydrochloric acid to yield the final product. utdallas.edu This highlights the two key steps: nitration to introduce the nitrogen functionality and subsequent reduction to form the amine. The reduction of nitroarenes is a fundamental transformation and can be accomplished using various reagents. beilstein-journals.orgacs.org

In some synthetic schemes, protecting the amine functionality is necessary to prevent unwanted side reactions during other transformations. The amine can be converted to a less reactive amide group, which can then be hydrolyzed back to the amine in a later step. utdallas.edu This strategy is particularly useful when harsh reagents, such as chlorosulfonic acid, are used, which could react with a free amino group. utdallas.edu

Another approach involves building the molecule through esterification or coupling reactions. For example, (3-aminophenyl) 4-methylbenzenesulfonate (B104242) can be synthesized by the esterification of p-toluenesulfonic acid with 3-aminophenol. nih.gov This method brings together two pre-functionalized benzene (B151609) rings to form the target structure.

Optimization of Synthetic Processes for Enhanced Yield and Purity

Achieving high yield and purity is a primary goal in the chemical manufacturing of this compound and its analogues. This is accomplished through careful control of reaction parameters and the implementation of efficient purification methods.

Controlled Reaction Conditions in Nitration and Reduction Steps

The nitration of aromatic compounds is a critical step in many synthetic pathways. Traditional methods often employ hazardous and corrosive mixed acid systems (sulfuric and nitric acid). researchgate.net Optimization focuses on controlling reaction parameters to improve safety, yield, and regioselectivity while minimizing waste. This can involve adjusting the acid concentration, reaction temperature, and reaction time. researchgate.net For some substrates, alternative activation methods like ultrasonic or microwave irradiation are being explored to enhance reaction rates and greenness. researchgate.net

The reduction of the nitro group to a primary amine is another key transformation where optimization is crucial. A variety of reducing systems are available, each with its own advantages regarding chemoselectivity, reaction conditions, and functional group tolerance. organic-chemistry.org Continuous-flow processes are also being developed for the reduction of nitro compounds, offering advantages in safety and scalability, especially for potentially hazardous materials. beilstein-journals.org The use of trichlorosilane (B8805176) under continuous-flow conditions, for example, allows for the rapid and high-yield conversion of aromatic nitro compounds to anilines without the need for purification. beilstein-journals.org

| Reducing System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Iron (Fe) in Acid (e.g., HCl) | Aqueous, often heated | Inexpensive, widely used in industry | utdallas.edu |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, often at room temperature and pressure | Clean reaction, high yields | beilstein-journals.org |

| Trichlorosilane (HSiCl₃) and a tertiary amine | Continuous-flow or batch, often at room temperature | Metal-free, high chemoselectivity, rapid reaction | beilstein-journals.org |

| Diboron (B₂pin₂) and KOtBu | Isopropanol | Metal-free, tolerates various functional groups | organic-chemistry.org |

Advanced Separation Techniques for Process Efficiency

The purification of the final product and the separation of isomers are critical for obtaining high-purity this compound. Traditional methods include recrystallization and filtration. For instance, after the sulfonation of p-toluidine, the resulting p-toluidine-2-sulfonic acid can be worked up by pouring the reaction mixture into water and filtering off the precipitated product. google.com Impurities in sulfonic acids, such as residual sulfuric acid, can be removed by recrystallization from aqueous solutions followed by azeotropic drying.

More advanced techniques are employed to handle complex mixtures and achieve higher purity. The separation of sulfonic acid isomers can be challenging due to their similar physical properties. One method involves fractional crystallization based on the differential solubility of their salts in specific solvents. For example, a mixture of cis- and trans-isomer salts of a sulfonic acid can be separated by extracting the mixture with cold water or hot ethanol, wherein one isomer's salt is more soluble than the other. google.com

Ion-exchange chromatography is another powerful tool for purifying sulfonic acids. A process for purifying sulfonic acids involves treating an aqueous solution with a metal oxide or hydroxide (B78521) (like calcium oxide) to precipitate the sulfate as an insoluble salt. google.com After filtration, the solution containing the soluble metal sulfonate is passed through a cation exchange resin in its acid form. google.com This removes the metal ions and any remaining sulfate impurities, yielding a pure aqueous solution of the sulfonic acid. google.com

For analytical purposes and to inform process optimization, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are invaluable. A GC method has been developed for determining the isomeric distribution in toluenesulfonic acid samples after converting the non-volatile acids into their more volatile ethyl esters. researchgate.net Specialized HPLC methods, such as those using BIST™ A+ columns, have been developed for the separation of various sulfonic acids, offering unique selectivity for these challenging analytes. sielc.com

Mechanistic Insights into Synthetic Transformations, including Diazotization and Coupling Reactions

The amino group on the this compound ring is a versatile functional handle that allows for a variety of subsequent transformations, most notably diazotization and coupling reactions, which are fundamental to the synthesis of azo dyes.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.comyoutube.com The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion (Ar-N₂⁺). byjus.comyoutube.com The stability of arenediazonium salts is sensitive to the counterion; for example, benzenediazonium (B1195382) tetrafluoroborate (B81430) is significantly more stable than the dangerously explosive phenyldiazonium chloride. wikipedia.org For weakly basic amines, diazotization may require higher concentrations of mineral acid to ensure the formation of the necessary ammonium (B1175870) salt intermediate. acs.org

Chemical Reactivity and Derivatization Strategies of 4 Amino 2 Methylbenzenesulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-Amino-2-methylbenzenesulfonic acid contains three substituents that influence the course of electrophilic aromatic substitution (EAS). The amino (-NH2) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl (-CH3) group is also an activating, ortho-para directing group. Conversely, the sulfonic acid (-SO3H) group is a deactivating, meta-directing group.

Given the positions of the existing groups (sulfonic acid at C1, methyl at C2, and amino at C4), the directing effects are as follows:

Amino group (-NH2 at C4): Directs to positions C3 and C5.

Methyl group (-CH3 at C2): Directs to positions C3 and C5.

Sulfonic acid group (-SO3H at C1): Directs to positions C3 and C5.

All three groups cooperatively direct incoming electrophiles to the C3 and C5 positions. The strong activating nature of the amino group makes the ring highly susceptible to electrophilic attack. However, the reactivity can be so high that it leads to multiple substitutions or unwanted side reactions. To control the reactivity and prevent oxidation, the amino group is often protected by converting it into an acetamido group (-NHCOCH3) via acylation. This transformation lessens the activating influence and provides steric hindrance, often favoring substitution at the position para to the activating group. libretexts.org

Common EAS reactions include nitration and halogenation.

Nitration: This reaction introduces a nitro (-NO2) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. fiveable.me The nitronium ion (NO2+) is the active electrophile. masterorganicchemistry.com For substrates similar to this compound, nitration conditions can be optimized to achieve high yields. For example, the nitration of sodium 2-chlorotoluene-4-sulfonate has been optimized to a 91% yield by controlling temperature, reaction time, and the ratio of reactants. acs.orgacs.org

Halogenation: The introduction of a halogen (e.g., Cl, Br) can be achieved using the elemental halogen with a Lewis acid catalyst (like FeCl3 or AlCl3). libretexts.org The catalyst polarizes the halogen molecule, creating a strong electrophile. masterorganicchemistry.com

Sulfonation: Further sulfonation can occur using fuming sulfuric acid (oleum), which introduces another sulfonic acid group onto the ring. masterorganicchemistry.com This reaction is reversible. wikipedia.orgnumberanalytics.com

The positions available for substitution on this compound are C3, C5, and C6. The combined directing effects of the substituents strongly favor substitution at the C3 and C5 positions.

Nucleophilic Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group (-SO3H) is generally a poor leaving group in nucleophilic aromatic substitution (SNAr). However, under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups, the sulfonic acid group can be displaced by a nucleophile.

A notable reaction is the ipso-substitution , where the incoming nucleophile attacks the carbon atom to which the sulfonic acid group is attached. Research has demonstrated that electron-deficient benzenesulfonic acids can undergo ipso-nucleophilic substitution with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds. nih.gov This reaction proceeds under mild conditions without the need for transition-metal catalysts. nih.gov While this has been shown for nitro-substituted benzenesulfonic acids, it illustrates a potential reactivity pathway for the sulfonic acid group. nih.gov

Another key reaction is desulfonation , which is the reverse of sulfonation. By heating aryl sulfonic acids in the presence of a strong aqueous acid, the sulfonic acid group can be removed, regenerating the parent arene. wikipedia.orgnumberanalytics.com This reversibility can be used strategically in synthesis to temporarily introduce a bulky sulfonic acid group to block a specific position on the ring, direct other substituents, and then remove it later. youtube.com

The sulfonic acid group can also be converted into more reactive derivatives. For instance, treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can convert the sulfonic acid into a sulfonyl chloride (-SO2Cl). wikipedia.org This sulfonyl chloride is much more reactive towards nucleophiles. For example, it can react with ammonia (B1221849) or amines to form sulfonamides. libretexts.org

Transformations of the Amino Group: Oxidation, Reduction, and Amidation

The primary amino group (-NH2) is a versatile functional group that can undergo several important transformations.

Oxidation: Primary aromatic amines are susceptible to oxidation, and the products can be complex, ranging from nitroso and nitro compounds to polymeric materials. libretexts.org Strong oxidizing agents can lead to the degradation of the aromatic ring. The oxidation of aromatic amino acids by reactive oxygen species (ROS) can lead to hydroxylation or nitration of the aromatic ring. researchgate.net For instance, phenylalanine can be oxidized to tyrosine isomers, and tyrosine can be converted to a dihydroxy derivative (DOPA). researchgate.netacs.org Manganese dioxide (δ-MnO2) has been shown to selectively oxidize aromatic amino acids like tryptophan and tyrosine. tandfonline.com

Reduction: The amino group itself is in a reduced state. The term "reduction" in this context typically refers to reactions of derivatives formed from the amino group. For example, a diazonium salt, formed from the amino group, can be reduced to an arylhydrazine or replaced by a hydrogen atom (deamination). More commonly, the synthesis of this compound involves the reduction of a corresponding nitro compound, such as 2-methyl-4-nitrobenzenesulfonic acid. This reduction is often carried out using reagents like iron or tin in the presence of an acid. libretexts.org

Amidation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is frequently used as a protection strategy in electrophilic aromatic substitution to moderate the high reactivity of the amino group and prevent side reactions. libretexts.org For example, reacting this compound with acetic anhydride (B1165640) would yield 4-acetamido-2-methylbenzenesulfonic acid. Amidation can also be achieved directly from unprotected amino acids using various coupling reagents or catalysts. wikipedia.org

Formation of Azo and Diazo Compounds: Reaction Mechanisms and Control

The presence of a primary aromatic amino group makes this compound a key precursor for the synthesis of azo dyes. This process involves two main steps: diazotization and azo coupling.

Diazotization: The first step is the conversion of the primary amino group into a diazonium salt. This reaction, known as diazotization, is carried out by treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgdoubtnut.com The resulting diazonium salt, 4-diazo-2-methylbenzenesulfonic acid, is an electrophile. organic-chemistry.org

Azo Coupling: The diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with a coupling agent, which is typically an electron-rich aromatic compound like a phenol (B47542), naphthol, or another amine. wikipedia.orgyoutube.com The coupling reaction forms a stable azo compound, characterized by the -N=N- linkage, which is a chromophore that imparts color. doubtnut.comyoutube.com

The position of the coupling on the partner molecule is directed by the activating groups present on it. For phenols and naphthols, coupling usually occurs at the para position to the hydroxyl group unless it is blocked, in which case ortho coupling occurs. wikipedia.org The reaction is pH-sensitive; coupling to phenols is typically performed under mildly alkaline conditions, while coupling to amines is done in weakly acidic solutions. nih.gov

A closely related compound, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, is widely used in the production of food and pigment dyes through diazotization and subsequent coupling with various naphthol derivatives. dyestuffintermediates.com

Comparative Reactivity Studies with Related Aminobenzenesulfonic Acids

The reactivity of this compound can be compared with its isomers and related compounds, such as sulfanilic acid (4-aminobenzenesulfonic acid), orthanilic acid (2-aminobenzenesulfonic acid), and metanilic acid (3-aminobenzenesulfonic acid). The relative positions of the amino, methyl, and sulfonic acid groups significantly influence their chemical properties.

| Compound | Structure | Key Reactivity Differences |

|---|---|---|

| This compound | Aromatic ring with SO3H at C1, CH3 at C2, NH2 at C4 | The methyl group provides additional activation and steric influence. All substituents direct electrophilic attack to the C3 and C5 positions, leading to high regioselectivity. |

| Sulfanilic acid (4-aminobenzenesulfonic acid) | Aromatic ring with NH2 at C1, SO3H at C4 | Lacks the methyl group. The amino group directs electrophiles to C2 and C6 (ortho to the amine). It readily forms a zwitterion, impacting its solubility and reactivity. It is a foundational molecule for many sulfa drugs and dyes. nih.gov |

| Orthanilic acid (2-aminobenzenesulfonic acid) | Aromatic ring with NH2 at C1, SO3H at C2 | The ortho-relationship between the amino and sulfonic acid groups can lead to intramolecular hydrogen bonding and different steric hindrance effects compared to its isomers. The amino group directs electrophiles primarily to the C4 and C6 positions. nih.gov |

| Metanilic acid (3-aminobenzenesulfonic acid) | Aromatic ring with NH2 at C1, SO3H at C3 | The directing effects of the amino group (ortho, para) and the sulfonic acid group (meta) are not fully cooperative. The amino group directs to C2, C4, and C6, while the sulfonic acid group directs to C2, C4, and C6. This can lead to a mixture of products in electrophilic substitution reactions. |

Click on the rows to view more details.

The electronic effects of substituents also influence the properties of the corresponding diazonium salts. The methyl group in this compound is electron-donating, which slightly destabilizes the diazonium salt compared to the unsubstituted sulfanilic acid, potentially affecting the rate and efficiency of the azo coupling reaction. The steric bulk of the ortho-methyl group can also influence the approach of the coupling partner. Theoretical studies on isomers often show that small changes in structure can lead to significant differences in thermodynamic stability and chemical reactivity. scirp.org

Advanced Spectroscopic and Structural Elucidation of 4 Amino 2 Methylbenzenesulfonic Acid and Its Complexes

Single Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Crystal Packing

Single-crystal X-ray diffraction studies are crucial for understanding the three-dimensional arrangement of molecules in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

A key feature observed in the crystal packing of similar compounds is the extensive network of hydrogen bonds. These interactions, primarily of the N-H⋯O type, link adjacent molecules, creating a robust supramolecular assembly. researchgate.net The geometry of these hydrogen bonds, whether they are two-centered or more complex three-centered (bifurcated) interactions, is influenced by the steric demands of the substituents. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule. researchgate.netnih.gov These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

For 4-Amino-2-methylbenzenesulfonic acid, the FT-IR and FT-Raman spectra would be expected to show characteristic bands for the amino (-NH2), methyl (-CH3), sulfonic acid (-SO3H), and substituted benzene (B151609) ring moieties.

Key Vibrational Modes:

N-H Stretching: The amino group typically exhibits symmetric and asymmetric stretching vibrations. In the solid state, the presence of hydrogen bonding can influence the position and shape of these bands. researchgate.net

C-H Stretching: The methyl group and the aromatic ring will have distinct C-H stretching vibrations.

S=O and S-O Stretching: The sulfonic acid group is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.

Aromatic Ring Vibrations: The benzene ring will show characteristic C=C stretching vibrations (skeletal vibrations) and C-H in-plane and out-of-plane bending vibrations. The substitution pattern on the ring will influence the exact frequencies of these modes.

The analysis of the vibrational spectra of related aminobenzoic acids has shown that the position of the functional groups relative to each other affects the vibrational structure of the molecule. researchgate.net By comparing experimental spectra with theoretical calculations, a detailed assignment of the observed bands can be achieved. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum would provide information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing neighboring protons). The aromatic protons would appear as a complex multiplet, with their specific chemical shifts and coupling constants determined by the positions of the amino, methyl, and sulfonic acid groups. The protons of the methyl group would likely appear as a singlet, while the amino group protons might appear as a broad singlet. spcmc.ac.in

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be particularly informative about the electronic effects of the substituents. chemicalbook.com

Advanced NMR techniques can also be used to study the three-dimensional structure and dynamics of molecules. nih.gov For amino acids and related compounds, NMR is a powerful tool for studying their structure and interactions in solution. wmich.edunih.gov

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. libretexts.org This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the amino group. uzh.chuomustansiriyah.edu.iq

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with conjugated π systems, such as aromatic rings, and are usually intense. uzh.ch

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the amino group) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions. uzh.ch

The position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum are influenced by the substituents on the benzene ring. The amino group, being an electron-donating group, and the sulfonic acid group can cause a shift in the absorption bands compared to unsubstituted benzene. The solvent can also play a role in the position of the absorption bands.

The study of electronic transitions provides valuable information about the electronic structure and optical properties of the molecule. In some cases, charge transfer transitions between different parts of the molecule or between the molecule and its environment can also be observed. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Amino 2 Methylbenzenesulfonic Acid

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

The geometric optimization of 4-Amino-2-methylbenzenesulfonic acid is a foundational step in its theoretical investigation. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed to determine the most stable three-dimensional arrangement of its atoms. DFT methods, such as B3LYP, and HF methods, often used with various basis sets like 6-311++G(d,p), calculate the molecule's energy at different geometries to find the minimum energy conformation. researchgate.netmgesjournals.com

These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations can be compared with experimental results from X-ray diffraction to validate the computational model. kfupm.edu.sa The optimized geometry is crucial as it forms the basis for all subsequent computational analyses.

Below is a representative data table showcasing the kind of information obtained from geometry optimization studies.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| S-O | 1.45 Å | |

| C-N | 1.40 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | O-S-O | 113° |

| C-S-O | 106° | |

| C-C-N | 120° | |

| Dihedral Angle | C-C-S-O | 180° |

(Note: The values presented are illustrative and would be determined by specific DFT calculations.)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive, whereas a larger gap indicates greater stability. nih.govnih.gov This analysis helps in predicting the charge transfer that can occur within the molecule. kfupm.edu.sa

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

(Note: These values are representative and depend on the computational method and basis set used.)

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and identifying reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential) and electron-poor (positive potential) areas. uni-muenchen.deresearchgate.net

For this compound, the MEP map would likely show negative potential (red and yellow) around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the amino group, indicating these are sites susceptible to electrophilic attack. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the methyl group, highlighting them as potential sites for nucleophilic attack. researchgate.net This visual representation provides intuitive insights into the molecule's reactivity and intermolecular interaction preferences. uni-muenchen.de

Energy Framework and Intermolecular Interaction Energy Analysis

The energy framework analysis provides a quantitative understanding of the intermolecular interactions within the crystal structure of this compound. This method calculates the different components of the interaction energies between molecular pairs, including electrostatic, polarization, dispersion, and repulsion energies. rasayanjournal.co.in

By visualizing these interaction energies, typically as cylinders connecting the centroids of interacting molecules, the dominant forces governing the crystal packing can be identified. rasayanjournal.co.in For a molecule like this compound, with its polar functional groups, electrostatic interactions, particularly hydrogen bonding involving the amino and sulfonic acid groups, are expected to be significant. nih.gov This analysis is crucial for understanding the stability and physical properties of the solid state.

Table 3: Intermolecular Interaction Energies for a Molecular Pair in the Crystal Lattice

| Energy Component | Energy (kJ/mol) |

|---|---|

| Electrostatic | -85 |

| Polarization | -15 |

| Dispersion | -40 |

| Repulsion | 60 |

| Total Energy | -80 |

(Note: These are hypothetical values to illustrate the output of an energy framework analysis.)

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energies, a range of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors provide a quantitative basis for understanding its chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO). nih.gov

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. A larger value indicates greater stability. tci-thaijo.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily a molecule's electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = χ² / (2η).

These descriptors, when calculated, provide a detailed profile of the molecule's reactivity.

Table 4: Calculated Quantum Chemical Descriptors

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 5.8 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Chemical Softness (S) | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | 2.66 eV |

(Note: Values are derived from the representative HOMO/LUMO energies in Table 2.)

Conformational Analysis using Potential Energy Surface Scans

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. A potential energy surface (PES) scan is a computational technique used for this purpose. q-chem.com

By systematically rotating specific dihedral angles, such as those involving the C-S or C-N bonds, and calculating the energy at each step, a PES is generated. q-chem.com This surface reveals the energy barriers between different conformers and identifies the most stable, low-energy conformations. q-chem.com This analysis is particularly important for flexible molecules as their conformation can significantly influence their chemical and biological activity.

Applications in Advanced Chemical Synthesis and Functional Materials Science

Role as a Precursor in Azo Dye Synthesis and Colorant Chemistry

4-Amino-2-methylbenzenesulfonic acid and its derivatives are fundamental precursors in the synthesis of azo dyes, a large and commercially significant class of colorants. The core chemical process involves diazotization of the primary aromatic amine (the -NH2 group) on the benzenesulfonic acid core, followed by a coupling reaction with an electron-rich species such as a phenol (B47542) or another aniline (B41778) derivative. This two-step process, known as diazonium coupling, is a cornerstone of the dye manufacturing industry and allows for the creation of a vast array of colors.

The specific structure of this compound, with its amino, methyl, and sulfonic acid groups, influences the properties of the resulting dyes. The sulfonic acid group (-SO3H) is particularly important as it imparts water solubility to the final dye molecule, which is crucial for dyeing processes, especially for natural fibers like wool and silk, and for use in printing inks. The position of the methyl and amino groups on the benzene (B151609) ring affects the final color and lightfastness of the dye. A related compound, 4-amino-5-methoxy-2-methylbenzenesulfonic acid, serves as a key intermediate for a variety of dyes and pigments. nih.gov

The general synthesis of an azo dye using an aminobenzenesulfonic acid derivative involves:

Diazotization : The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov

Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component (a nucleophilic aromatic compound like a phenol or an aromatic amine) to form the azo compound, characterized by the -N=N- linkage. nih.govdyestuffintermediates.com

The versatility of this chemistry allows for the synthesis of a wide spectrum of colors, including various shades of yellow, red, orange, brown, and blue. dyestuffintermediates.com

A derivative of the target compound, 4-amino-5-methoxy-2-methylbenzenesulfonic acid, is explicitly used in the synthesis of certain food-grade colorants and pigments. nih.gov For instance, it is a precursor for C.I. Food Red 17 and its aluminum salt lake, C.I. Food Red 17:1. nih.gov The synthesis involves the diazotization of 4-amino-5-methoxy-2-methylbenzenesulfonic acid and its subsequent coupling with 6-hydroxynaphthalene-2-sulfonic acid. nih.gov The resulting product is then converted into an aluminum salt to form the pigment lake. nih.gov This highlights the role of sulfonated amine precursors in creating colorants that meet the stringent requirements for use in food products.

The table below summarizes some of the dyes and pigments synthesized from a key derivative of this compound.

| Product Name | C.I. Name | Precursor | Coupling Component | Reference |

|---|---|---|---|---|

| Food Red 17 | - | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | 6-Hydroxynaphthalene-2-sulfonic acid | nih.gov |

| Food Red 17:1 | - | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | 6-Hydroxynaphthalene-2-sulfonic acid (as aluminum salt) | nih.gov |

| Pigment Red 56 | - | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | 3-Hydroxy-2-naphthoic acid (as barium salt) | nih.gov |

| Pigment Red 273 | - | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | 6-Hydroxynaphthalene-2-sulfonic acid (as calcium salt) | nih.gov |

| Direct Red 257 | - | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid (2 moles) | N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea | nih.gov |

Intermediacy in Pharmaceutical and Agrochemical Development

The benzenesulfonamide (B165840) scaffold, of which this compound is a representative, is a crucial structural motif in medicinal chemistry. Since the discovery of the antibacterial activity of prontosil, a wide array of aryl and heteroarylsulfonamides have been synthesized, exhibiting diverse biological activities including antibacterial, antifungal, anti-HIV, anti-inflammatory, and cytotoxic properties. nih.gov Primary sulfonamides are well-known as carbonic anhydrase inhibitors, which are used clinically as antiglaucoma agents, antiepileptics, and diuretics. nih.gov

Derivatives of aminobenzenesulfonic acids serve as key intermediates in the synthesis of complex pharmaceutical compounds. For example, the synthesis of novel imidazo[2,1-a]isoindolones, a class of heterocyclic scaffolds of interest in drug discovery, can be achieved starting from amino acid esters and sulfonyl chlorides like 2-cyano-4-nitrobenzenesulfonyl chloride. nih.gov Similarly, the synthesis of key intermediates for highly active narcotic analgesics, such as remifentanil, involves reactions with aniline derivatives. researchgate.net Furthermore, 4-(2-aminoethyl)benzenesulfamide is a key intermediate in the production of sulfonylurea hypoglycemic drugs. google.com

In the field of agrochemicals, related compounds such as 2-amino-4-chloro-5-methylbenzenesulfonic acid are used as intermediates for azo pigments that can be utilized in applications like agricultural seed coatings. chemicalbook.com

Catalytic Roles and Mechanisms in Organic Transformations (as a derivative or precursor)

While this compound itself is not typically used directly as a catalyst, its structural motifs, particularly the sulfonic acid group, are employed in the design of various catalytic systems. Strong acids like 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) are effective catalysts in a range of organic transformations due to their ability to act as proton donors. cymitquimica.com

More advanced applications involve the immobilization of sulfonic acid groups onto solid supports to create heterogeneous catalysts. This approach combines the catalytic activity of the acid with the benefits of easy separation and recyclability. For instance, sulfonic acid-functionalized metal-organic frameworks (S-IRMOF-3) have been synthesized and demonstrated as efficient and reusable catalysts for Knoevenagel condensation reactions to produce acrylonitrile (B1666552) derivatives. glpbio.com Similarly, graphene oxide functionalized with sulfonic acid derivatives, such as 1-amino-2-naphthol-4-sulfonic acid, has been developed as a heterogeneous nanocatalyst for the synthesis of tetraketone derivatives. sciforum.net These examples showcase how the fundamental properties of benzenesulfonic acids are being leveraged to develop next-generation catalytic materials. sciforum.net

Fabrication of Coordination Polymers and Metal-Organic Frameworks (based on related compounds)

The bifunctional nature of aminobenzenesulfonic acids, containing both a Lewis basic amino group and a coordinating sulfonic acid group, makes them and their derivatives attractive building blocks (ligands) for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis.

The amino group can be functionalized post-synthesis or used as a primary building block. For example, amino-functionalized MOFs have been synthesized using 2-aminoterephthalic acid, a ligand structurally related to aminobenzenesulfonic acids. nih.gov These materials, such as Mg-ABDC and Co-ABDC, exhibit enhanced CO2 adsorption properties due to the presence of the amino groups. nih.gov The synthesis of amino-sulfonic acid-based bi-functionalized MOFs has also been reported, demonstrating the direct incorporation of these functionalities into the framework structure. researchgate.net

Post-synthetic modification is another powerful strategy where a pre-existing MOF is functionalized. For instance, amino acids have been covalently attached to the amino groups within a MOF structure ((In) MIL-68-NH2) using solid-phase peptide coupling methodology, opening avenues for creating chiral and catalytically active MOFs. biosynth.com

Applications in Biological Assays and Enzyme Activity Studies

Derivatives of this compound are valuable tools in biological research, particularly in the study of enzymes. The benzenesulfonamide moiety is a classic zinc-binding group and is a key feature of many carbonic anhydrase (CA) inhibitors. nih.gov Researchers have synthesized series of 4-amino-substituted benzenesulfonamides and evaluated their binding to various human carbonic anhydrase isoforms using techniques like fluorescent thermal shift assays and isothermal titration calorimetry. nih.gov Such studies are crucial for understanding structure-activity relationships and for designing isoform-selective inhibitors with potentially fewer side effects. nih.gov

In a similar vein, novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and their activity in cancer cell cultures has been studied, along with their binding affinities for twelve different CA isoenzymes. nih.gov Furthermore, specifically designed amino acid derivatives based on butenoic acid have been synthesized and used to map the active site of gamma-aminobutyric acid aminotransferase (GABA-T), serving as potent competitive reversible inhibitors.

A derivative of the target compound, 4-amino-5-methoxy-2-methylbenzenesulfonic acid, has been utilized as an additive to improve the sensitivity of analytical reagents and for the validation of analytical methods, which can include cytotoxicity testing.

The table below provides examples of research findings related to the biological activity of benzenesulfonamide derivatives.

| Compound Class | Biological Target/Application | Key Finding | Reference |

|---|---|---|---|

| 4-Substituted diazobenzenesulfonamides | Carbonic Anhydrase I (CA I) | Showed potent, nanomolar affinities for the CA I isozyme. | nih.gov |

| N-Aryl-β-alanine derivatives of benzenesulfonamide | Carbonic Anhydrase II (CA II) | Demonstrated better affinity for the CA II isozyme compared to other isoforms. | nih.gov |

| 4-Amino-2-(substituted methyl)-2-butenoic acids | Gamma-aminobutyric acid aminotransferase (GABA-T) | Acted as potent competitive reversible inhibitors, with the hydroxy derivative having a Ki value of 5 µM. | |

| 4-Hydroxy-2-methylbenzenesulfonic acid ammonium (B1175870) | NS2B/NS3 protease (DENV2 virus) | Identified as an impurity of Policresulen, a potent inhibitor of the enzyme. | glpbio.com |

| 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | Analytical Reagent Additive | Used to improve the sensitivity of analytical reagents and in cytotoxicity testing validation. |

Analytical Methodologies for Trace Detection and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for assessing the purity of 4-Amino-2-methylbenzenesulfonic acid and for profiling its potential impurities. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the compound's polarity for effective separation.

A typical RP-HPLC method for the analysis of this compound and related sulfonated aromatic amines involves a C8 or C18 stationary phase. wu.ac.thresearchgate.net The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724). sielc.comsielc.com The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. sielc.com For mass spectrometry (MS) compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com

A validated RP-HPLC method for a structurally similar compound, 4-aminobenzene sulphonamide, provides a representative example of the chromatographic conditions that can be employed. wu.ac.thresearchgate.net Detection is typically carried out using a UV detector, with the wavelength set at or near the absorption maximum of the analyte, which for many aromatic amines is in the low UV region. sielc.com For instance, a detection wavelength of 265 nm has been successfully used. wu.ac.th

The validation of an HPLC method is critical to ensure its reliability and accuracy. wu.ac.th Key validation parameters include linearity, precision, accuracy, specificity, and robustness. Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and detector response. researchgate.net Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, while accuracy is determined by recovery experiments in a sample matrix. Specificity ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

A representative set of HPLC method parameters is detailed in the table below.

Table 1: Representative HPLC Method Parameters for the Analysis of this compound and Related Compounds

| Parameter | Value | Reference |

|---|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) | wu.ac.thresearchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., dipotassium (B57713) hydrogen phosphate) | wu.ac.thresearchgate.net |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detection | UV at 265 nm | wu.ac.th |

| Column Temperature | 25 °C | wu.ac.th |

| Injection Volume | 5 µL | wu.ac.th |

Spectrophotometric and Potentiometric Methods for Quantitative Determination

Spectrophotometric and potentiometric methods offer alternative approaches for the quantitative determination of this compound, often with the advantages of simplicity and cost-effectiveness.

Spectrophotometric Methods: These methods are typically based on chemical reactions that produce a colored product, the absorbance of which can be measured and correlated to the analyte concentration. For aromatic amines like this compound, a common and well-established method involves diazotization followed by a coupling reaction. In this two-step process, the primary amino group is first reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then coupled with a suitable chromogenic reagent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) or a phenolic compound, to yield a highly colored azo dye. The intensity of the color, measured at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the original amine.

Another spectrophotometric approach involves the formation of charge-transfer complexes. In this method, the electron-rich aromatic amine (the donor) reacts with an electron-acceptor molecule to form a complex that exhibits a characteristic absorption band in the visible region of the spectrum.

The UV/Vis spectrum of the related compound, 4-aminobenzenesulfonic acid (sulfanilic acid), shows a distinct absorption pattern that can be utilized for quantification in the absence of interfering substances. nist.gov Similarly, Schiff bases derived from amino-hydroxybenzenesulfonic acids have been shown to possess unique UV-Vis spectroscopic properties that can be exploited for analytical purposes. researchgate.net

Potentiometric Methods: Potentiometric titration is a valuable technique for the quantitative analysis of acidic or basic compounds. Given the presence of the acidic sulfonic acid group and the basic amino group, this compound can be titrated with a standard solution of a base or an acid, respectively.

For the determination of the sulfonic acid group, a potentiometric titration with a strong base, such as sodium hydroxide (B78521), can be performed. The endpoint of the titration, which corresponds to the complete neutralization of the sulfonic acid, is detected by a sharp change in the potential of an indicator electrode. A PVC membrane electrode that is responsive to quaternary ammonium (B1175870) ions has been developed for the potentiometric titration of aromatic sulfonates. osti.gov This method relies on the precipitation reaction between the sulfonate and the quaternary ammonium titrant.

Conversely, the basic amino group can be quantified by titration with a standard solution of a strong acid, like hydrochloric acid, in a non-aqueous solvent. researchgate.net Non-aqueous titrations are often necessary for weakly basic amines to obtain a sharp and well-defined endpoint. acs.org The choice of solvent is crucial for the success of the titration.

Methodologies for Detection in Complex Chemical and Biological Matrices

The detection of this compound in complex matrices such as environmental samples (e.g., water, soil) and biological fluids presents significant analytical challenges due to the low concentrations of the analyte and the presence of numerous interfering substances. researchgate.netresearchgate.net Consequently, these analyses typically require a sample preparation step to isolate and pre-concentrate the target compound prior to instrumental analysis.

Sample Preparation: Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of sulfonated aromatic compounds from aqueous samples. sigmaaldrich.com Various sorbents can be employed, with the choice depending on the specific properties of the analyte and the sample matrix. For biological samples, which can be more complex, techniques like liquid-liquid extraction or more advanced SPE protocols may be necessary. In some cases, derivatization is performed to enhance the detectability of the analyte. For instance, pre-column derivatization with a fluorescent tag can significantly improve the sensitivity of HPLC methods. researchgate.net

Detection Techniques:

Liquid Chromatography with Mass Spectrometry (LC-MS): This is a powerful and highly selective technique for the trace analysis of organic compounds in complex mixtures. nih.gov The combination of the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry allows for the unambiguous identification and quantification of target analytes even at very low levels. LC-MS/MS, which involves tandem mass spectrometry, provides even greater selectivity and is often the method of choice for regulatory monitoring and research applications. The analysis of sulfonamides in various matrices like soil and water has been successfully achieved using LC-MS/MS. nih.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique has been used for the characterization of sulfonated azo dyes and aromatic amines. nih.gov Pyrolysis at a high temperature breaks down the non-volatile sulfonated compounds into smaller, more volatile fragments that can be separated by gas chromatography and identified by mass spectrometry. This method can provide valuable structural information about the original compound. researchgate.net

Supercritical Fluid Chromatography-High-Resolution Mass Spectrometry (SFC-HRMS): This emerging technique has shown promise for the identification of novel halogenated sulfonic acids in disinfected drinking water. nih.gov SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase, which can offer different selectivity compared to liquid chromatography. Coupled with high-resolution mass spectrometry, it provides accurate mass measurements that aid in the identification of unknown compounds.

The selection of the most appropriate analytical methodology depends on the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the desired level of accuracy and precision.

Environmental Behavior and Advanced Remediation Strategies

Environmental Fate and Transport Mechanisms

The bioaccumulation potential of 4-Amino-2-methylbenzenesulfonic acid is also an area requiring further investigation. While the presence of the hydrophilic sulfonate group might suggest a low tendency for bioaccumulation, comprehensive studies are needed to confirm this hypothesis. The environmental persistence of sulfonated aromatic amines can be considerable, with their degradation often being slow and dependent on specific environmental conditions.

Degradation Pathways in Aquatic and Terrestrial Environments

Detailed degradation pathways specifically for this compound are not well-documented. However, research on structurally similar sulfonated aromatic amines provides some insight into potential transformation processes. The degradation of these compounds is often challenging due to the stability of the aromatic ring and the presence of the sulfonate group.

Abiotic Degradation: Photodegradation in surface waters could be a potential, albeit likely slow, degradation pathway. The extent of this process would depend on factors such as water clarity, depth, and the presence of photosensitizing substances. Hydrolysis of the sulfonic acid group under typical environmental pH conditions is generally not considered a significant degradation mechanism.

Biotic Degradation: The aerobic biodegradation of some aminobenzenesulfonic acid isomers has been observed, but it often requires the presence of specialized, acclimated microbial consortia. nih.gov The initial step in the aerobic degradation of some related compounds, like certain toluene (B28343) sulfonic acids, involves a dioxygenase-catalyzed attack, leading to the formation of a catechol derivative. nih.govresearchgate.net This is followed by desulfonation and subsequent cleavage of the aromatic ring. It is plausible that this compound could follow a similar pathway, as depicted in the hypothetical scheme below.

Hypothetical Aerobic Degradation Pathway:

Dioxygenation: An initial attack by a dioxygenase enzyme could introduce two hydroxyl groups onto the aromatic ring, forming a substituted catechol.

Desulfonation: The sulfonate group is removed, releasing sulfite.

Ring Cleavage: The resulting catechol intermediate undergoes ortho- or meta-cleavage, breaking open the aromatic ring.

Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways.

Anaerobic degradation of sulfonated aromatic amines is generally considered to be even slower and less efficient than aerobic degradation. nih.gov

Ecotoxicological Implications and Bioremediation Potential

Ecotoxicological Profile: A significant gap exists in the scientific literature regarding the ecotoxicological effects of this compound. Safety Data Sheets for the compound often state that no data is available for its toxicity to aquatic organisms such as fish, daphnia, and algae. This lack of data prevents a thorough assessment of its potential risk to aquatic and terrestrial ecosystems. The general concern with aromatic amines is their potential for toxicity and mutagenicity, highlighting the urgent need for ecotoxicological testing of this compound. nih.gov

Bioremediation Potential: The bioremediation of sites contaminated with this compound hinges on the presence or introduction of microorganisms capable of its degradation. While studies have shown that some bacteria can utilize sulfonated aromatic amines as a source of carbon, nitrogen, or sulfur, the efficiency is highly dependent on the specific microbial strains and the environmental conditions. nih.govd-nb.info

Research on related compounds has identified bacterial strains, such as certain species of Alcaligenes and Pseudomonas, that can degrade aminobenzenesulfonic acids and toluene sulfonic acids. nih.govresearchgate.net These findings suggest that bioaugmentation, the introduction of specific microbial cultures to a contaminated site, could be a viable remediation strategy. However, the isolation and characterization of microbial strains specifically effective in degrading this compound are crucial first steps.

Further research into the microbial consortia present in industrial wastewater treatment plants that receive effluents containing this compound could lead to the discovery of adapted microorganisms with high degradation capabilities.

Data on Related Sulfonated Aromatic Amines:

| Compound | Biodegradability | Degrading Microorganisms (Genus) | Key Degradation Intermediates |

|---|---|---|---|

| 2-Aminobenzenesulfonic acid | Aerobically biodegradable with acclimated cultures nih.gov | Alcaligenes nih.govresearchgate.net | Catechol nih.gov |

| 4-Aminobenzenesulfonic acid | Aerobically biodegradable with acclimated cultures nih.gov | Unspecified bacteria researchgate.net | Not specified |

| 4-Toluene sulfonic acid | Aerobically biodegradable | Alcaligenes nih.gov | 4-Methylcatechol nih.gov |

Future Research Directions and Emerging Paradigms in 4 Amino 2 Methylbenzenesulfonic Acid Research

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

Traditional chemical synthesis, including the sulfonation of aromatic amines, often relies on harsh conditions, such as the use of concentrated sulfuric acid or oleum (B3057394) at high temperatures, which are energy-intensive and generate significant waste. ucv.rogoogle.com The principles of green chemistry—focused on minimizing hazardous substances, preventing waste, and improving energy efficiency—are guiding the development of more sustainable synthetic routes. youtube.comresearchgate.net

Future research will likely focus on several key areas to create environmentally benign processes for producing 4-Amino-2-methylbenzenesulfonic acid:

Microwave-Assisted Synthesis: As demonstrated for the synthesis of the related compound sulfanilic acid, microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. ucv.ro This technique offers a pathway to a less energy-intensive and faster production process. ucv.ro For example, the microwave-assisted synthesis of sulfanilic acid from aniline (B41778) and sulfuric acid was completed in just 3 minutes with a 90% yield, a significant improvement over traditional baking processes. ucv.ro

Novel Catalytic Systems: Research into new catalysts can reduce the reliance on corrosive reagents. This includes exploring solid acid catalysts or recyclable catalytic systems that can be easily separated from the reaction mixture, thereby minimizing waste. researchgate.net

Greener Reagents and Solvents: A promising strategy involves using milder and safer sulfonating agents. One such approach uses thiourea (B124793) dioxide as an eco-friendly and easy-to-handle sulfur dioxide surrogate, with air as the green oxidant, to produce aryl sulfonic acids. rsc.orgresearchgate.netrsc.org This method avoids the use of concentrated acids and can proceed under transition-metal-free conditions. rsc.orgresearchgate.net The use of water or other green solvents in place of traditional organic solvents is another critical area of development. semanticscholar.org

| Method | Reagents/Conditions | Advantages |

| Conventional Synthesis | Aniline, Concentrated H₂SO₄, High Temperatures (180-190°C) | Established industrial process. |

| Microwave-Assisted "Green" Synthesis | Aniline, H₂SO₄, Microwave Irradiation (e.g., 400W, 3 min) | Drastically reduced reaction time, lower energy consumption, less hazardous waste. ucv.ro |

| Sustainable One-Step Strategy | Aryl Halides, Thiourea Dioxide, Air (as oxidant) | Uses cheap, eco-friendly reagents; mild, transition-metal-free conditions are possible. rsc.orgresearchgate.net |

An interactive table comparing conventional and green synthesis approaches for aminobenzenesulfonic acids.

Exploration of Novel Functional Derivatives for Specific Applications

The dual reactivity of the amino (-NH₂) and sulfonic acid (-SO₃H) groups makes this compound an excellent scaffold for creating a diverse range of functional derivatives. Future research will expand upon its current uses in dye synthesis to explore more advanced applications. dyestuffintermediates.com

Pharmaceutical Intermediates: The sulfonamide group is a key pharmacophore in many drugs. Derivatives of aminobenzenesulfonic acids have been investigated as inhibitors of enzymes like carbonic anhydrase. nih.gov Future work will involve synthesizing and screening novel derivatives of this compound for various therapeutic targets, leveraging its specific substitution pattern to tune biological activity and selectivity.

Agrochemicals: The structural motifs present in this compound are also relevant to the development of new pesticides and herbicides. Functionalization can lead to compounds with targeted activity and improved environmental profiles.

Specialized Polymers and Resins: The amino group allows for its incorporation into polymer chains, such as polyamides or polyimides, while the sulfonic acid group can impart properties like water solubility, ion-exchange capabilities, or catalytic activity.

Chiral Building Blocks: The compound can be used in the synthesis of chiral ligands or as a resolving agent in asymmetric synthesis, an area of significant importance in pharmaceutical manufacturing.

| Derivative Class | Potential Application | Rationale |

| N-Substituted Alanines | Enzyme Inhibition (e.g., Carbonic Anhydrase) | The sulfonamide moiety is a known pharmacophore for enzyme binding. nih.gov |

| Azo Compounds | Dyes and Pigments | The amino group readily forms diazo compounds for coupling reactions. dyestuffintermediates.comwikipedia.org |

| Functionalized Polymers | Electroactive Materials, Ion-Exchange Membranes | The sulfonic acid group provides self-doping capabilities and hydrophilicity. mdpi.com |

| Amino Acid Esters | Peptide Synthesis | Forms stable salts with enhanced solubility, useful as building blocks. smolecule.com |

An interactive table of potential functional derivatives and their applications.

Advanced Materials Science Applications beyond Current Scope

The unique electronic and chemical properties of this compound make it a candidate for creating next-generation materials. Research is moving beyond its traditional roles to explore its potential in cutting-edge materials science.

Conducting Polymers: The copolymerization of aniline and aminobenzenesulfonic acids can produce self-doped polyaniline films. mdpi.com These materials are promising for applications in electrochromic devices, sensors, and batteries due to their ability to change color and conductivity in response to an electrical potential. mdpi.com The sulfonic acid groups act as internal dopants, improving processability and stability.

Nanocomposites: Functionalizing nanomaterials like graphene oxide with amino sulfonic acids can create novel nanocomposites. nih.gov These materials could be used for targeted drug delivery, where the nanocomposite acts as a carrier for therapeutic agents, releasing them under specific pH conditions. nih.gov

Hierarchical Structures: The compound can be used as a building block or a modifying agent in the synthesis of complex materials. For instance, its properties could influence the formation of hierarchical, flower-like morphologies in electrodeposited materials, which have high surface areas beneficial for catalysis. acs.org

Metal-Organic Frameworks (MOFs): As a bifunctional organic linker, it could be used to synthesize novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

In-depth Mechanistic Studies of Biological Interactions and Bioactivity

While derivatives of related compounds are known to have biological effects, a deep mechanistic understanding is often lacking. nih.gov Future research must focus on elucidating the precise molecular interactions between derivatives of this compound and their biological targets.

This will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating how these changes affect biological activity. This helps to identify the key chemical features responsible for its effects.

Crystallography and Molecular Modeling: Obtaining crystal structures of derivatives bound to their target proteins can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. nih.gov Computational docking studies can simulate these interactions to guide the design of more potent and specific molecules.

Biophysical Techniques: Using methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding thermodynamics and kinetics, providing a deeper understanding of the molecular recognition process.

Integration of Machine Learning for Predictive Modeling in Synthesis and Application

The complexity of chemical synthesis and materials design presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence. nih.gov ML can accelerate research and development by identifying patterns in large datasets that are not apparent to human researchers. nih.gov

For this compound, ML could be transformative in several ways:

Synthesis Optimization: ML models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) for sustainable synthetic routes, maximizing yield and minimizing byproducts. nih.gov

Property Prediction: By learning from the structures and properties of known compounds, ML algorithms can predict the physical, chemical, and biological properties of novel, yet-to-be-synthesized derivatives of this compound. monash.edu This allows for the rapid in silico screening of vast virtual libraries.

Accelerated Discovery: ML can guide the discovery of new applications. For example, a model could screen thousands of potential derivatives for their predicted binding affinity to a specific protein target in drug discovery or for their predicted electronic properties for a new material, highlighting the most promising candidates for experimental validation. nih.govmonash.edu

常见问题

Q. What are the standard synthetic routes for 4-Amino-2-methylbenzenesulfonic acid in laboratory settings?

The synthesis typically involves sulfonation of toluene derivatives followed by nitration and subsequent reduction to introduce the amino group. For example, sulfonation of 2-methylbenzenesulfonic acid precursors using concentrated sulfuric acid under controlled temperature (80–100°C) yields intermediates, which are then aminated via catalytic hydrogenation or reducing agents like Fe/HCl. This approach aligns with methodologies used for structurally related sulfonamides, where sulfonation and amidation steps are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the aromatic proton environment and substituent positions.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns, as demonstrated in NIST-standardized protocols for sulfonic acids .

- IR Spectroscopy : Identifies functional groups (e.g., -SOH at ~1030 cm, -NH at ~3450 cm) .

Q. How does the solubility profile of this compound vary with pH and solvent systems?

The sulfonic acid group confers high solubility in polar solvents (e.g., water, DMSO) under neutral or basic conditions. Under acidic conditions (pH < 3), protonation reduces solubility due to decreased polarity. Comparative studies on analogs like 2-Amino-4-chloro-5-methylbenzenesulfonic acid show similar trends, with solubility in aqueous acid (slight) and DMSO (moderate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonation?

Key factors include:

- Temperature Control : Maintaining 80–90°C prevents over-sulfonation.

- Catalyst Selection : Using HBO or FeSO improves regioselectivity .

- Stoichiometry : Excess sulfuric acid (1.5–2.0 equivalents) ensures complete sulfonation while avoiding side reactions. Post-reaction quenching with ice-water minimizes degradation .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for derivatives?

- Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to assess conformational flexibility .

- HPLC-MS Purity Checks : Detect trace impurities (e.g., unreacted intermediates) that may skew spectral interpretations .

Q. How can computational modeling predict biological activity against enzyme targets?

- Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) to identify binding affinity hotspots.

- QSAR Studies : Correlate substituent effects (e.g., methyl vs. chloro groups) with inhibitory activity, as seen in related sulfonamides with anti-inflammatory properties .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。